Hydroxy Tyrosol 4-Sulfate

Description

Contextualization within Olive-Derived Phenolic Compounds and Human Health

The health benefits associated with the Mediterranean diet are frequently linked to the consumption of extra virgin olive oil. nih.govmdpi.com This oil is rich in a variety of phenolic compounds, which are secondary metabolites in plants that have been a focus of research for their potential positive effects on human health. nih.govmdpi.com Among these, hydroxytyrosol (B1673988) stands out as one of the most abundant and potent antioxidant phenols found in olives and olive oil. mdpi.comnih.govmdpi.com Its antioxidant, anti-inflammatory, and cardioprotective properties have been widely reported. nih.govmdpi.comnih.gov

Upon ingestion, hydroxytyrosol does not simply circulate in its free form. Instead, it undergoes extensive metabolism in the human body, primarily in the intestine and liver. mdpi.comrsc.org This biotransformation process, involving Phase I and Phase II reactions, converts hydroxytyrosol into various metabolites, including glucuronidated and sulfated forms. mdpi.comrsc.org Hydroxytyrosol 4-Sulfate is one such specific Phase II metabolite, formed when a sulfate (B86663) group is attached to the 4-position of the hydroxytyrosol molecule. tandfonline.comhmdb.ca Understanding these metabolites is crucial, as they are the primary forms that become bioavailable and interact with biological systems. rsc.orgresearchgate.net

Significance of Hydroxytyrosol Metabolites in Biological Systems Research

Historically, much of the research on olive oil's health benefits focused on the parent phenolic compounds as found in the oil. However, it is now understood that after ingestion, these compounds are rapidly and extensively metabolized. rsc.org The resulting metabolites, such as hydroxytyrosol sulfates and glucuronides, are the predominant forms detected in plasma and urine and can reach higher concentrations than the parent compound. rsc.orgfrontiersin.org This has shifted the research focus towards investigating the biological activities of these metabolites, as they are likely responsible for, or at least significant contributors to, the physiological effects observed after olive oil consumption. researchgate.net

Research has demonstrated that sulfation does not necessarily inactivate the compound. In fact, studies on various hydroxytyrosol sulfate metabolites have shown that they retain biological activity. For instance, sulfate metabolites have demonstrated an ability to protect intestinal cells from oxidative stress, with an efficacy comparable to that of the parent hydroxytyrosol. rsc.orgnih.govresearchgate.net Specifically, hydroxytyrosol-3-O-sulfate, a close isomer of Hydroxytyrosol 4-Sulfate, has been shown to reduce inflammatory markers and protect against endothelial dysfunction. frontiersin.orgnih.gov This evidence underscores the importance of studying each specific metabolite, like Hydroxytyrosol 4-Sulfate, to fully comprehend the mechanisms behind the health benefits attributed to hydroxytyrosol. researchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to Hydroxytyrosol 4-Sulfate

The research landscape for Hydroxytyrosol 4-Sulfate is still developing, with significantly fewer studies dedicated to this specific isomer compared to its parent compound or other metabolites. tandfonline.com This represents a significant knowledge gap in the field. While it is recognized as a phase II metabolite of hydroxytyrosol intake, detailed information on its unique biological activities is limited. tandfonline.com

A notable piece of recent research has explored the potential of Hydroxytyrosol 4-Sulfate as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). phytojournal.comresearchgate.net This enzyme is a target in the management of type 2 diabetes, and its inhibition can help regulate blood glucose levels. phytojournal.comresearchgate.net A molecular docking and dynamics simulation study suggested that Hydroxytyrosol 4-Sulfate could be an effective DPP-4 inhibitor, demonstrating stable binding to the enzyme. phytojournal.comresearchgate.net The study highlighted its potential for regulating glucose levels and its favorable pharmacokinetic characteristics in a computational model. phytojournal.comresearchgate.net

Despite this promising computational study, there is a clear need for further in vitro and in vivo research to validate these findings and explore other potential biological roles. A major challenge for researchers has been obtaining pure forms of specific metabolites. However, recent advancements have led to the development of effective synthetic methods for selectively producing specific isomers like hydroxytyrosol 4'-sulfate, which will be crucial for facilitating future, more detailed biomedical investigations. acs.orgnih.gov

Data Tables

The following tables provide a summary of key information regarding the metabolites of hydroxytyrosol and a specific research finding on Hydroxytyrosol 4-Sulfate.

Table 1: Key Human Metabolites of Hydroxytyrosol

| Metabolite | Type | Detection Location | Reference |

| Hydroxytyrosol 4-Sulfate | Phase II (Sulfation) | Plasma, Urine | tandfonline.com |

| Hydroxytyrosol 3-Sulfate | Phase II (Sulfation) | Plasma, Urine | frontiersin.orgbiorxiv.org |

| Homovanillic acid | Phase I & II | Plasma, Urine | mdpi.combiorxiv.org |

| Hydroxytyrosol 3'-O-glucuronide | Phase II (Glucuronidation) | Plasma, Urine | nih.govtandfonline.com |

| Hydroxytyrosol 4'-O-glucuronide | Phase II (Glucuronidation) | Plasma, Urine | nih.govtandfonline.com |

Table 2: Summary of a Key Research Finding on Hydroxytyrosol 4-Sulfate

| Study Focus | Methodology | Key Finding | Implication | Reference |

| Inhibition of Dipeptidyl Peptidase-4 (DPP-4) | Molecular Docking & Molecular Dynamics Simulation | Hydroxytyrosol 4-Sulfate showed effective binding and stability with the DPP-4 enzyme, with a binding energy ranging from -5.1 to -6.5 Kcal/mol. | The compound could potentially be effective in DPP-4 inhibition for the regulation of glucose levels, relevant to type 2 diabetes management. | phytojournal.comresearchgate.net |

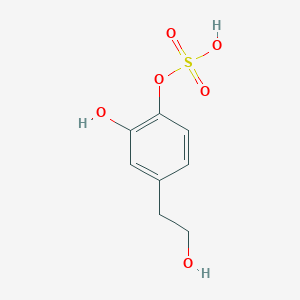

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-4-(2-hydroxyethyl)phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,9-10H,3-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPXBLBTQUFCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857856 | |

| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425408-51-1 | |

| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biosynthesis of Hydroxytyrosol 4 Sulfate

Endogenous and Exogenous Precursors of Hydroxytyrosol (B1673988) in Biological Systems

Hydroxytyrosol (HT), the parent compound of Hydroxytyrosol 4-Sulfate, originates from both external dietary sources and internal metabolic processes.

Exogenous Precursors: The primary dietary sources of hydroxytyrosol are olive oil, particularly extra virgin olive oil, and table olives. unimore.itnih.gov In these products, hydroxytyrosol exists in free form and as part of more complex molecules like oleuropein (B1677263) and its derivatives. unimore.itnih.gov During digestion, oleuropein is hydrolyzed, releasing hydroxytyrosol. nih.govmdpi.com Wine is another, albeit less concentrated, dietary source of hydroxytyrosol. nih.gov

Endogenous Production: Independently of dietary intake, the human body can synthesize hydroxytyrosol from dopamine, a crucial neurotransmitter. nih.govsemanticscholar.org This endogenous pathway involves the oxidative metabolism of dopamine. semanticscholar.org Interestingly, ethanol (B145695) consumption has been observed to increase the endogenous formation of hydroxytyrosol from dopamine. nih.gov Another endogenous route involves the conversion of tyrosol, another phenolic compound, into hydroxytyrosol in the liver, a reaction mediated by cytochrome P450 enzymes. proquest.com

Phase II Conjugation Reactions: Sulfation Mechanisms

Once absorbed into the body, hydroxytyrosol undergoes extensive Phase II metabolism, a series of conjugation reactions that increase its water solubility and facilitate its excretion. mdpi.comencyclopedia.pub Sulfation is a major pathway in this process. encyclopedia.pubnih.gov

Enzymatic Sulfation: Role of Sulfotransferases (SULTs) in Hydroxytyrosol Conjugation

The sulfation of hydroxytyrosol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). encyclopedia.pubnih.gov These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of hydroxytyrosol. This enzymatic reaction is a critical step in the detoxification and metabolism of phenolic compounds. encyclopedia.pubresearchgate.net The liver is a primary site for sulfation, although it can occur in other tissues as well, such as the intestine and platelets. mdpi.comresearchgate.net The activity of SULT enzymes can be dose-dependent; at lower concentrations of hydroxytyrosol, glucuronidation may be the preferred pathway, while at higher concentrations, sulfation becomes predominant. encyclopedia.pub

Formation of Hydroxytyrosol 4-Sulfate and Other Sulfated Isomers (e.g., Hydroxytyrosol 3-Sulfate)

The sulfation of hydroxytyrosol can occur at different positions on its catechol ring, leading to the formation of isomeric monosulfated derivatives. The two primary isomers are Hydroxytyrosol 4-Sulfate and Hydroxytyrosol 3-Sulfate. mdpi.com The formation of these specific isomers depends on the particular SULT enzymes involved and the physiological conditions. Both Hydroxytyrosol 3-Sulfate and Hydroxytyrosol 4-Sulfate have been identified as significant metabolites in human and animal studies following the consumption of hydroxytyrosol or its precursors. mdpi.comnih.gov In some human studies, Hydroxytyrosol 4-Sulfate has been identified as a major circulating metabolite. nih.gov

Derivatization to Hydroxytyrosyl Acetate-4'-O-Sulfate

In addition to direct sulfation, hydroxytyrosol can first be acetylated to form hydroxytyrosyl acetate (B1210297). This acetylated derivative can then undergo sulfation, catalyzed by SULT enzymes, to form Hydroxytyrosyl Acetate-4'-O-Sulfate. researchgate.netmdpi.com This metabolite has been identified as one of the main metabolites detected in human plasma after the consumption of hydroxytyrosol or its derivatives at normal dietary doses, highlighting the importance of this multi-step metabolic pathway. researchgate.netmdpi.com

Interplay with Other Metabolic Pathways: Glucuronidation, Methylation, and Oxidation of Hydroxytyrosol

The metabolism of hydroxytyrosol is complex, involving several interconnected pathways beyond sulfation.

Glucuronidation: This is another major Phase II conjugation reaction where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to hydroxytyrosol. mdpi.comencyclopedia.pub This process, similar to sulfation, increases the water solubility of the compound. mdpi.com Glucuronidated forms of hydroxytyrosol are major metabolites found in urine and plasma. semanticscholar.org The balance between sulfation and glucuronidation can be influenced by the dose of hydroxytyrosol. encyclopedia.pub

Methylation: The enzyme Catechol-O-methyltransferase (COMT) can methylate one of the hydroxyl groups of the catechol structure of hydroxytyrosol. encyclopedia.pubresearchgate.net This leads to the formation of O-methylated derivatives like homovanillic alcohol and homovanillic acid. researchgate.net

Oxidation: Hydroxytyrosol can also be oxidized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. unimore.itresearchgate.net This can lead to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net

These pathways are not mutually exclusive, and a single molecule of hydroxytyrosol can undergo multiple metabolic transformations, resulting in a diverse array of metabolites, including sulfo- and glucurono-conjugated forms of the methylated and oxidized derivatives. mdpi.comresearchgate.netresearchgate.net

In Vitro and In Vivo Models for Hydroxytyrosol 4-Sulfate Metabolic Profiling

The study of hydroxytyrosol metabolism, including the formation of Hydroxytyrosol 4-Sulfate, relies on a variety of experimental models.

In Vitro Models:

Cell-based assays: Human cell lines, such as Caco-2 cells (a model for the intestinal epithelium) and HepG2 cells (a model for liver cells), are widely used to study the absorption, transport, and metabolism of hydroxytyrosol. nih.govacs.orgresearchgate.net These models have been instrumental in identifying the formation of various metabolites, including glucuronidated and methylated forms. researchgate.netacs.org However, some in vitro models, like HepG2 cells, have shown limitations in detecting sulfated metabolites. researchgate.net

Enzyme assays: Purified enzymes, such as SULTs and COMT, are used in vitro to study the kinetics and specifics of individual metabolic reactions. researchgate.netresearchgate.net

Subcellular fractions: Preparations like liver microsomes, which contain a high concentration of metabolic enzymes, are also utilized to investigate the metabolic fate of hydroxytyrosol. nih.gov

In Vivo Models:

Animal studies: Rodent models, particularly rats, are frequently used to study the pharmacokinetics and metabolism of hydroxytyrosol after oral administration. encyclopedia.pubnih.govnih.gov These studies have been crucial in demonstrating that sulfation is a predominant metabolic pathway in vivo, with Hydroxytyrosol 4-Sulfate being a major circulating metabolite. nih.govnih.gov Animal studies allow for the analysis of metabolites in various tissues, including the liver, kidneys, and brain, providing a comprehensive view of its distribution and excretion. encyclopedia.pubsemanticscholar.org

Human studies: Clinical trials involving healthy volunteers are essential for understanding the metabolism of hydroxytyrosol in humans under real-world conditions. mdpi.comnih.gov By analyzing plasma and urine samples after the consumption of hydroxytyrosol-rich foods or supplements, researchers have confirmed the presence and significance of metabolites like Hydroxytyrosol 4-Sulfate and Hydroxytyrosyl Acetate-4'-O-Sulfate. nih.govmdpi.com

The following table summarizes key findings from various metabolic profiling studies:

| Study Type | Model | Key Findings Related to Hydroxytyrosol Sulfation |

| In Vivo | Sprague-Dawley Rats | Sulfation is the predominant metabolic pathway, with the area under the curve for sulfate (B86663) conjugates being 7-9 times higher than for the parent hydroxytyrosol. Two distinct sulfate conjugates were identified. nih.govnih.gov |

| In Vivo | Humans (Clinical Trial) | Hydroxytyrosol 4-Sulfate was the main metabolite observed to increase after consumption of tyrosol-containing beverages. nih.gov |

| In Vivo | Humans | Hydroxytyrosol-sulfate and Hydroxytyrosyl Acetate-4'-O-Sulfate are major metabolites detected in plasma after consumption of hydroxytyrosol. researchgate.netmdpi.com |

| In Vitro | Caco-2 Cells | A mixture of hydroxytyrosol metabolites, with 80% being hydroxytyrosol-sulfate, was produced. proquest.com |

| In Vitro | HepG2 Cells | While methylation and glucuronidation were observed, no sulfated metabolites were found in this specific model system. researchgate.netacs.org |

Advanced Analytical Methodologies for Hydroxytyrosol 4 Sulfate Quantification

Chromatographic Techniques for Separation and Identification of Hydroxytyrosol (B1673988) 4-Sulfate

Chromatographic methods are fundamental in isolating hydroxytyrosol 4-sulfate from complex biological matrices, ensuring that it can be accurately identified and quantified without interference from other compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including hydroxytyrosol and its metabolites. ipb.ptnotulaebotanicae.ro The method involves passing a sample through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. ipb.pt For the analysis of hydroxytyrosol and its derivatives, reversed-phase HPLC is commonly employed, often using a C18 column. researchgate.net

The mobile phase typically consists of an aqueous solution with a small percentage of acid, such as formic or acetic acid, and an organic solvent like methanol (B129727) or acetonitrile. ipb.ptresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities. ipb.pt Detection is frequently performed using a diode array detector (DAD), which can measure absorbance at multiple wavelengths, with 280 nm being a common wavelength for these compounds. ipb.ptnotulaebotanicae.ro To quantify the total amount of hydroxytyrosol, a hydrolysis step using acid can be performed to release the parent compound from its conjugated forms, like sulfates and glucuronides. ipb.pt

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. nih.govresearchgate.net This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net The shorter run times, often around one-third of that required for HPLC, and reduced solvent consumption make UHPLC a more cost-effective and environmentally friendly option. nih.gov

For the analysis of hydroxytyrosol and its metabolites, including hydroxytyrosol 4-sulfate, UHPLC methods provide excellent selectivity and precision. nih.govnih.gov The enhanced separation efficiency is particularly beneficial for resolving closely related isomers, such as hydroxytyrosol-3-O-sulfate and hydroxytyrosol-4-O-sulfate. nih.gov A study reported an in-house validated UHPLC protocol with satisfactory precision (relative standard deviation values below 11%) and high recoveries (over 87.6%) for hydroxytyrosol and tyrosol. nih.gov

Mass Spectrometry-Based Detection and Characterization of Hydroxytyrosol 4-Sulfate

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic system, it provides highly sensitive and specific detection and structural elucidation of compounds like hydroxytyrosol 4-sulfate.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like hydroxytyrosol metabolites. scirp.orgpsu.edu It generates ions directly from a liquid solution, which are then introduced into the mass spectrometer. ESI is often operated in the negative ion mode for the analysis of phenolic sulfates, as this mode generally provides higher sensitivity for these compounds. scirp.orgpsu.edu

Tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. notulaebotanicae.roacs.org In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of hydroxytyrosol 4-sulfate) is selected, fragmented, and the resulting product ions are detected. This process provides a unique fragmentation pattern that serves as a structural fingerprint of the compound, allowing for its unambiguous identification and quantification even in complex matrices. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fully validated method for analyzing plasma samples for hydroxytyrosol and its sulfate (B86663) and glucuronide conjugates. nih.govacs.org

Quadrupole-Orbitrap Mass Spectrometry (LC-Q-Orbitrap)

Quadrupole-Orbitrap mass spectrometry combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. thermofisher.comthermofisher.com This hybrid setup offers high-resolution accurate-mass (HRAM) measurements, which provide a high degree of confidence in compound identification and quantification. nih.govthermofisher.com The quadrupole allows for the selection of precursor ions, which are then fragmented and analyzed in the Orbitrap. thermofisher.com

The LC-Q-Orbitrap system is a robust tool for both targeted and untargeted analysis of metabolites in various biological and food samples. nih.govnih.govmdpi.com In the context of hydroxytyrosol 4-sulfate, this technology enables the precise determination of its exact mass and the structural elucidation of its fragments, facilitating its differentiation from other isomers and metabolites. nih.gov For instance, an analytical method using LC-Q-Orbitrap has been developed and validated for the determination of tyrosol, hydroxytyrosol, and their phase II metabolites, including hydroxytyrosol-3-O-sulfate and hydroxytyrosol-4-O-sulfate, in cheese. nih.govresearchgate.net The acquisition is typically performed in negative ionization mode, and the optimized source and capillary temperatures are crucial for achieving good sensitivity. nih.gov

Sample Preparation Strategies from Biological Matrices for Hydroxytyrosol 4-Sulfate Analysis (Plasma, Urine, Tissues)

The effective extraction and purification of hydroxytyrosol 4-sulfate from complex biological matrices are critical steps to ensure accurate and reliable quantification.

For plasma samples, a common procedure involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov In one method, plasma is mixed with ascorbic acid to prevent oxidation, followed by the addition of acetic acid and an internal standard. nih.govacs.org The sample is then extracted with an organic solvent like ethyl acetate (B1210297). nih.govacs.org Another approach involves mixing plasma with phosphoric acid to disrupt phenolic-protein interactions, followed by centrifugation and purification using a 96-well Oasis HLB µElution SPE plate. nih.gov To stabilize the samples, EDTA-plasma can be treated with aqueous citric acid. nih.gov

For urine samples, stabilization with ascorbic acid is also a key first step. nih.gov The samples are often diluted and then subjected to an extraction procedure. nih.gov For quantitative analysis, calibration curves can be prepared using synthetic urine spiked with known concentrations of the analyte or its aglycone form. nih.gov

When analyzing tissue samples, homogenization is the initial step to release the compounds. The homogenized tissue is often treated with an acid, such as trichloroacetic acid (TCA), to precipitate proteins. researchgate.net The resulting supernatant, which contains the metabolites, is then collected for HPLC analysis. researchgate.net

Method Validation for Robust Quantitative Analysis of Hydroxytyrosol 4-Sulfate

To ensure that the quantitative data generated is reliable, accurate, and reproducible, the analytical methods used for hydroxytyrosol 4-sulfate must be thoroughly validated. researchgate.net Method validation is a process that demonstrates the suitability of an analytical procedure for its intended purpose. Key validation parameters are established following international guidelines, such as those from the EMA (European Medicines Agency) or AOAC (Association of Official Analytical Chemists). nih.govacs.orgives-openscience.eu

Validation encompasses the evaluation of several performance characteristics:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. Linearity is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response is then plotted against the concentration, and a linear regression is applied. A high coefficient of determination (R²) value, typically greater than 0.99, indicates good linearity. nih.govives-openscience.euscirp.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: intra-day precision (repeatability), which is determined over a short period, and inter-day precision (intermediate precision), which is evaluated over several days. nih.govscirp.orgresearchgate.net For bioanalytical methods, a CV of less than 15% is generally considered acceptable. nih.govacs.org

Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. It is often determined by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percentage recovery. researchgate.net

Recovery: This assesses the efficiency of the sample preparation process by comparing the analytical response of an analyte extracted from a matrix to the response of a pure standard solution at the same concentration. nih.govacs.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. ives-openscience.euresearchgate.netmdpi.com These limits are crucial for determining trace levels of hydroxytyrosol 4-sulfate in biological samples.

Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as isomers (e.g., hydroxytyrosol 3-sulfate), metabolites, and matrix components. researchgate.net

Matrix Effect: In LC-MS analysis, components of the sample matrix can co-elute with the analyte and interfere with its ionization, leading to suppression or enhancement of the signal. The matrix effect is evaluated to ensure that it does not compromise the accuracy of the quantification. nih.govacs.org

The following tables summarize validation data from studies that have developed and validated methods for the quantification of hydroxytyrosol and its sulfate metabolites.

Table 1: Summary of Validation Parameters for Hydroxytyrosol Sulfate Analysis

| Parameter | Matrix | Methodology | Finding | Reference |

|---|---|---|---|---|

| Linearity (R²) | Rat Plasma | LC-MS/MS | > 0.998 | nih.govacs.org |

| Precision (CV) | Rat Plasma | LC-MS/MS | < 15% | nih.govacs.org |

| Recovery | Rat Plasma | LC-MS/MS | 98.4 ± 1.64% | nih.govacs.org |

| Matrix Effect | Rat Plasma | LC-MS/MS | 96.7 ± 2.75% (Absence of significant effect) | nih.govacs.org |

| Precision (Intra-day RSD) | Aqueous Solution | UPLC-MS | < 3% | scirp.org |

| Selectivity | Cheese | LC-Q-Orbitrap HRMS | Method demonstrated satisfactory selectivity for HT-4-S | researchgate.net |

Table 2: Limits of Quantification (LOQ) for Hydroxytyrosol and its Sulfates in Different Matrices

| Analyte | Matrix | Methodology | LOQ | Reference |

|---|---|---|---|---|

| Hydroxytyrosol & Metabolites | Rat Plasma | LC-MS/MS | 0.2 nmol/L | nih.govacs.org |

| Hydroxytyrosol-4-Sulfate | Cheese | LC-Q-Orbitrap HRMS | 5 µg/kg (dry weight) | researchgate.net |

| Hydroxytyrosol | Wine | UHPLC-HRMS | 0.157 ng/mL | ives-openscience.eu |

| Hydroxytyrosol | Aqueous Solution | UPLC-MS | 0.2 g/L (CCα) / 0.4 g/L (CCβ) | scirp.org |

Pharmacokinetics and Bioavailability of Hydroxytyrosol 4 Sulfate

Absorption Dynamics and Intestinal Transport of Hydroxytyrosol (B1673988) and its Sulfated Metabolites

Following oral ingestion, hydroxytyrosol (HT) is primarily absorbed in the small intestine and colon. mdpi.com The absorption process is rapid, with peak plasma concentrations of the parent compound being reached quickly. mdpi.commdpi.com Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have shown that HT is absorbed via passive diffusion in a dose-dependent manner. semanticscholar.org

Once absorbed, HT undergoes extensive first-pass metabolism, primarily in the intestinal cells and the liver. mdpi.commdpi.com The main metabolic pathways are sulfation and glucuronidation, which are phase II conjugation reactions that increase the water solubility of HT, thereby facilitating its excretion. mdpi.commdpi.com Sulfation, catalyzed by sulfotransferase (SULF) enzymes, is a predominant metabolic route, leading to the formation of hydroxytyrosol sulfates, including hydroxytyrosol 4-sulfate. encyclopedia.pubnih.gov In fact, sulfated metabolites are the main forms of HT found circulating in the blood. researchgate.net

The enzymatic processes involved in the formation of hydroxytyrosol 4-sulfate are dose-dependent. At lower doses of HT, glucuronidation appears to be the favored pathway, while at higher doses, sulfation becomes the primary metabolic route. encyclopedia.pubnih.gov For instance, one study noted that at a low dose (1 mg/kg), glucuronidation accounted for 86% of metabolism, whereas at a high dose (100 mg/kg), sulfation was responsible for 75% of the metabolic conversion. encyclopedia.pubnih.gov

It is important to note that other derivatives of HT, such as hydroxytyrosol acetate (B1210297), can also be absorbed and subsequently metabolized. Due to its increased lipophilicity, hydroxytyrosol acetate and its sulfated form, hydroxytyrosol acetate-4'-O-sulfate, can cross the intestinal membrane more efficiently, leading to higher plasma concentrations. mdpi.comnih.gov

Distribution and Accumulation in Target Tissues

After absorption and metabolism, hydroxytyrosol and its metabolites, including hydroxytyrosol 4-sulfate, are distributed throughout the body via the bloodstream. mdpi.com Animal studies have demonstrated that these compounds can accumulate in various organs, with the highest concentrations typically found in the liver and kidneys, which are the primary sites for metabolism and excretion. mdpi.comencyclopedia.pubnih.gov Accumulation in these tissues has been observed to be dose-dependent. nih.govudl.cat Other tissues where HT and its metabolites have been detected include the heart, muscles, and testicles. mdpi.comudl.cat

The ability of hydroxytyrosol and its metabolites to cross the blood-brain barrier (BBB) is of significant interest for their potential neuroprotective effects. Studies have confirmed that both hydroxytyrosol and its sulfated metabolites, including hydroxytyrosol 4-sulfate, can penetrate the central nervous system. mdpi.comresearchgate.net Animal studies have shown that after administration, HT and its metabolites accumulate in the brain in a dose-dependent manner. nih.govresearchgate.net

However, the brain uptake of HT is generally lower compared to other organs. nih.gov For example, one study in rats found that only a small fraction of the administered dose reached the brain tissue. nih.gov Despite this, the concentrations achieved may still be sufficient to exert biological effects. researchgate.net The detection of hydroxytyrosol sulfate (B86663) in the brain suggests its potential role in mediating neuroprotective activities at the neuronal level. researchgate.net

Elimination and Excretion Pathways of Hydroxytyrosol 4-Sulfate

The primary route of elimination for hydroxytyrosol and its metabolites, including hydroxytyrosol 4-sulfate, is through the kidneys via urine. mdpi.commdpi.comencyclopedia.pub The conjugation of hydroxytyrosol with sulfate and glucuronic acid significantly increases its water solubility, which facilitates its renal excretion. mdpi.com

The elimination half-life of parent hydroxytyrosol is relatively short, approximately 2.5 hours in rats, with a mean residence time of about 4 hours. nih.govacs.org Complete elimination of HT and its metabolites from the body is estimated to occur within about 6 hours in humans and 4 hours in rats. encyclopedia.pubnih.gov Any compounds not absorbed in the intestine are excreted in the feces. encyclopedia.pub

Studies analyzing urine samples after hydroxytyrosol intake have confirmed that sulfated conjugates are major excretion products. encyclopedia.pub For example, after oral administration of radiolabeled HT to mice, the main forms found in the urine after 5 hours were sulfate-conjugated metabolites. encyclopedia.pub

Comparative Pharmacokinetic Profiles of Hydroxytyrosol 4-Sulfate versus Parent Hydroxytyrosol and Other Conjugates

Pharmacokinetic studies consistently demonstrate that after oral administration, hydroxytyrosol undergoes extensive metabolism, resulting in significantly higher plasma concentrations of its conjugated metabolites compared to the parent compound. Sulfation is the predominant metabolic pathway. nih.govacs.orgnih.gov

In a study with Sprague-Dawley rats, the area under the plasma concentration-time curve (AUC) for sulfate conjugates was approximately 7 to 9 times higher than that of the parent hydroxytyrosol. nih.govacs.orgnih.gov In contrast, the AUC for glucuronide conjugates was less than 0.25 times that of hydroxytyrosol, highlighting the prevalence of sulfation. nih.govacs.orgnih.gov

The peak plasma concentrations (Cmax) of the sulfated metabolites are also considerably higher than that of free hydroxytyrosol. nih.gov Despite this extensive metabolism, the parent hydroxytyrosol can remain detectable in plasma for up to 8 hours. nih.govacs.orgnih.gov

The following table summarizes key pharmacokinetic parameters from a study in rats, illustrating the differences between hydroxytyrosol and its sulfated metabolites.

| Parameter | Hydroxytyrosol | Hydroxytyrosol Sulfates |

| Predominant Form in Plasma | Low | High |

| AUC Ratio (Metabolite vs. Parent) | 1 | ~7-9 |

| Metabolic Pathway | - | Predominantly Sulfation |

This table provides a simplified comparison based on available research data.

Influence of Dietary Matrix on Hydroxytyrosol 4-Sulfate Bioavailability

The food matrix in which hydroxytyrosol is consumed plays a crucial role in its bioavailability and the subsequent formation of its metabolites, including hydroxytyrosol 4-sulfate. nih.govresearchgate.net Studies have shown that the absorption and metabolic profile of hydroxytyrosol are significantly influenced by the vehicle of delivery. nih.govresearchgate.net

Specifically, the bioavailability of hydroxytyrosol is highest when administered in an oil-based solution compared to an aqueous one. mdpi.com One study reported a bioavailability of 99% for HT in an oil solution versus 75% in an aqueous solution. mdpi.com Extra virgin olive oil has been identified as a particularly effective matrix for enhancing the absorption of hydroxytyrosol. nih.govresearchgate.net

A human study involving the ingestion of 5 mg of hydroxytyrosol in various food matrices found that extra virgin olive oil resulted in significantly higher plasma concentrations of HT compared to other matrices like fortified refined olive oil, flax oil, grapeseed oil, margarine, and pineapple juice. researchgate.net While the plasma levels of HT were highest with extra virgin olive oil, urinary excretion of HT was also significantly increased with fortified refined olive, flax, and grapeseed oils compared to baseline. nih.govresearchgate.net These findings underscore that the oily nature of the food matrix is a key factor for the final bioavailability of hydroxytyrosol and, consequently, the formation of its sulfated metabolites. nih.gov

Comparative Efficacy and Bioactivity of Hydroxytyrosol 4 Sulfate

Comparison with Unconjugated Hydroxytyrosol (B1673988) in Cellular and Animal Models

Research in cellular and animal models indicates that the biological activity of hydroxytyrosol is largely retained, and sometimes even mediated, by its sulfated metabolite.

In cellular models, hydroxytyrosol 4-sulfate has demonstrated comparable efficacy to its unconjugated parent compound. A study using Caco-2 human intestinal cells found that hydroxytyrosol sulfate (B86663) metabolites were as effective as hydroxytyrosol in protecting the cells against oxidative stress induced by oxidized cholesterol. scispace.comus.es The researchers noted that both compounds were able to counteract the production of reactive oxygen species, prevent the decrease of reduced glutathione (B108866) concentration, and inhibit the formation of malondialdehyde, a marker of oxidative damage. scispace.comus.es Similarly, another report noted that both hydroxytyrosol and its sulfate metabolites displayed efficiency in protecting Caco-2 cells from oxidative damage induced by oxidized LDL. nih.gov Furthermore, a study on human aortic endothelial cells (HAEC) found that a mixture of hydroxytyrosol metabolites, comprising 80% hydroxytyrosol-sulfate, significantly decreased inflammation biomarkers, suggesting a potent anti-inflammatory effect at the vascular level. nih.gov

While direct comparative studies in animal models are less common, pharmacokinetic data provides critical context. Studies in rats have shown that sulfation is the predominant metabolic pathway for hydroxytyrosol. nih.gov After oral administration, the plasma concentrations of hydroxytyrosol sulfates are significantly higher—by as much as 7 to 9-fold—than the free, unconjugated form. nih.gov In vivo studies have demonstrated that administration of hydroxytyrosol exerts significant anti-inflammatory and antioxidant effects in mice and improves intestinal barrier function in piglets. nih.govmdpi.com Given that hydroxytyrosol 4-sulfate is the main circulating form, it is strongly implied that this metabolite is responsible for a substantial portion of the systemic beneficial effects observed in these animal models.

| Model System | Compound | Observed Effect | Finding |

|---|---|---|---|

| Caco-2 Cells (in vitro) | Hydroxytyrosol vs. Hydroxytyrosol Sulfates | Protection against oxidized cholesterol-induced oxidative stress | Sulfate metabolites showed efficiency comparable to the parent compound. us.es |

| Human Aortic Endothelial Cells (in vitro) | Metabolite Mix (80% HT-Sulfate) | Decrease in inflammation biomarkers | The sulfate-rich metabolite mixture demonstrated significant anti-inflammatory effects. nih.gov |

| Sprague-Dawley Rats (in vivo) | Hydroxytyrosol & Metabolites | Pharmacokinetic Profile | Sulfate metabolites are the predominant circulating form, with plasma levels 7-9 times higher than free Hydroxytyrosol. nih.gov |

| Mouse Model (in vivo) | Hydroxytyrosol (administered) | Anti-inflammatory & Antioxidant Activity | In vivo effects are likely mediated by the primary circulating metabolite, Hydroxytyrosol 4-Sulfate. nih.gov |

Comparison with Other Hydroxytyrosol Metabolites (e.g., Glucuronides)

When comparing hydroxytyrosol 4-sulfate to other metabolites like glucuronides, differences in both prevalence and activity emerge. Pharmacokinetic studies are particularly revealing. In a study on Sprague-Dawley rats, the area under the plasma concentration-time curve (AUC) for sulfate conjugates was approximately 7 to 9 times greater than that of the parent hydroxytyrosol. nih.gov In stark contrast, the AUC for glucuronide conjugates was less than 0.25 of the parent compound, indicating that sulfation is the far more dominant metabolic pathway over glucuronidation in this animal model. nih.gov

In humans, metabolism appears to be more varied, with both sulfate and glucuronide conjugates being significant. mdpi.com However, several studies have identified hydroxytyrosol sulfate as the predominant metabolite in plasma following the consumption of olive oil. mdpi.com

From a bioactivity perspective, studies suggest potential differences between sulfated and glucuronidated forms. In a porcine kidney epithelial cell line, pre-incubation with hydroxytyrosol-glucuronides protected against oxidative damage, similar to the parent compound. nih.gov Hydroxytyrosol-glucuronides also showed a dose-dependent protective effect against induced hemolysis in red blood cells. nih.gov However, a study on human aortic endothelial cells investigating nitric oxide (NO) balance suggested that sulfated and glucuronidated metabolites may have different effects. unica.it While not specific to hydroxytyrosol, the study noted that for a similar compound, ferulic acid, the glucuronide forms did not elicit eNOS expression, whereas the sulfate forms did, highlighting a potential functional divergence between the two types of conjugates. unica.it This suggests that the specific type of conjugation (sulfation vs. glucuronidation) can influence the biological mechanism of action.

| Parameter | Hydroxytyrosol 4-Sulfate | Hydroxytyrosol Glucuronides | Source |

|---|---|---|---|

| Prevalence in Rat Plasma (AUC Ratio vs. Parent HT) | ~7-9 fold higher | <0.25 fold | nih.gov |

| Prevalence in Human Plasma | Often the predominant metabolite | Present in significant amounts | mdpi.com |

| Bioactivity in Kidney Cells (Porcine) | Not specified in the study | Protective against oxidative damage, similar to parent HT | nih.gov |

| Bioactivity in Red Blood Cells | Not specified in the study | Protected against induced hemolysis | nih.gov |

| Potential Vascular Effects (Human Endothelial Cells) | Implicated in modulating endothelial function | May have different or lesser effects on certain pathways (e.g., eNOS expression) compared to sulfates | unica.it |

Context-Dependent Efficacy in Different Biological Systems (e.g., in vitro vs. in vivo models)

The efficacy of hydroxytyrosol 4-sulfate is highly context-dependent, and a disconnect can be observed between the compounds tested in vitro and the biologically active agents present in vivo.

Most in vitro studies have historically used the unconjugated, parent form of hydroxytyrosol to demonstrate its antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov However, the in vivo reality is that after oral consumption, free hydroxytyrosol is present in the circulation at very low concentrations for a short period. nih.gov The body rapidly converts it into conjugated metabolites, with hydroxytyrosol 4-sulfate being a primary form. nih.govnih.gov

Therefore, the profound health benefits observed in in vivo animal studies and suggested by human epidemiological data are likely attributable to the biological actions of these circulating metabolites. researchgate.net The in vitro evidence that hydroxytyrosol 4-sulfate is itself biologically active—possessing antioxidant and anti-inflammatory properties comparable to its parent compound—provides the crucial mechanistic link. nih.govus.es It confirms that the metabolites are not merely inert products destined for excretion but are active participants in exerting the physiological effects of dietary hydroxytyrosol.

An interesting layer of complexity was revealed in a study using Caco-2 intestinal cells, which showed that hydroxytyrosol and its sulfate metabolite can enter the cells and be partially converted back and forth into one another. scispace.com This suggests that even within an in vitro system, the observed effect may result from the combined activity of both the parent compound and its metabolite. This bi-directional conversion could also occur in tissues in vivo, further complicating the attribution of specific effects to a single molecular form.

Future Research Directions and Translational Implications

Identification of Specific Receptors and Downstream Effectors for Hydroxytyrosol (B1673988) 4-Sulfate

A primary challenge in understanding the biological activity of Hydroxytyrosol 4-Sulfate is the limited knowledge of its direct molecular targets. Unlike its parent compound, which is known to modulate pathways like NF-κB and Nrf2, the specific interactions of the sulfated form are less clear. Future research must prioritize the identification of specific cell surface or intracellular receptors that bind to Hydroxytyrosol 4-Sulfate.

Interestingly, studies have shown that sulfated metabolites possess distinct bioactivities. For instance, hydroxytyrosol-3-O-sulfate, a closely related isomer, has been shown to reduce the expression of adhesion molecules like E-selectin and VCAM-1 in endothelial cells, an effect not observed with the parent hydroxytyrosol alone. This same metabolite was also found to counteract the endothelial-to-mesenchymal transition—a pathological process in vascular disease—by downregulating the TGF-β signaling pathway and upregulating the expression of let-7 microRNA. These findings strongly suggest that the sulfated conjugate is not an inactive byproduct but an active effector molecule with unique downstream targets.

Future investigations should employ advanced techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays (CETSA) to screen for binding partners and validate interactions. Once potential receptors are identified, subsequent studies must delineate the downstream signaling cascades they trigger to fully map the molecular mechanism of action.

Development of Targeted Delivery Systems for Hydroxytyrosol 4-Sulfate

The bioavailability of hydroxytyrosol is heavily influenced by the food matrix in which it is consumed, with lipid-rich environments like extra virgin olive oil generally enhancing absorption. However, upon absorption, it is rapidly converted into its sulfated and glucuronidated metabolites. This presents a unique challenge and opportunity for drug delivery. Rather than focusing solely on delivering the parent compound, future strategies could be designed to enhance the in vivo generation and targeted delivery of Hydroxytyrosol 4-Sulfate.

Research into delivery systems for the parent compound, such as emulsions, liposomes, and polymeric nanoparticles, is ongoing. These systems aim to improve stability and intestinal uptake. A next-generation approach would involve designing nano-carriers that either carry a stabilized form of Hydroxytyrosol 4-Sulfate or are engineered to release the parent hydroxytyrosol in tissues with high sulfotransferase activity, thereby promoting localized production of the active metabolite. This could be particularly relevant for targeting tissues like the endothelium, where sulfated metabolites have demonstrated potent anti-inflammatory effects.

Exploration of Synergistic Effects with Conventional Therapeutic Agents

The multi-targeted, modulatory effects of phenolic compounds suggest their potential use in combination with conventional pharmaceuticals to enhance efficacy and reduce side effects. Research on oleuropein (B1677263), a precursor to hydroxytyrosol, has shown that it can increase the cytotoxic effects of conventional chemotherapy drugs used in the treatment of melanoma. This provides a strong rationale for investigating similar synergistic potentials for Hydroxytyrosol 4-Sulfate.

Future preclinical studies should explore the combination of Hydroxytyrosol 4-Sulfate with established drugs for chronic conditions like cardiovascular disease, metabolic syndrome, and neurodegenerative disorders. For example, its demonstrated anti-inflammatory effects on vascular cells could complement the action of statins or antihypertensive medications. Such studies would need to carefully assess dose-response relationships and molecular mechanisms to identify true synergy versus additive effects.

Table 1: Potential Areas for Synergistic Research with Hydroxytyrosol 4-Sulfate

| Therapeutic Area | Conventional Agent Class | Potential Synergistic Goal |

| Cardiovascular Disease | Statins, Antihypertensives | Enhanced anti-inflammatory and endothelial protection |

| Metabolic Syndrome | Metformin, Insulin (B600854) Sensitizers | Improved glucose metabolism and reduced oxidative stress |

| Neuroinflammation | Anti-inflammatory drugs | Attenuation of microglial activation and neuroprotection |

| Oncology | Chemotherapeutic Agents | Increased cytotoxicity in cancer cells, reduced systemic inflammation |

Advanced In Silico Modeling and Computational Drug Discovery for Hydroxytyrosol 4-Sulfate Analogs

Computational methods offer a powerful tool for accelerating the discovery and optimization of therapeutic compounds. To date, such approaches have been underutilized for hydroxytyrosol metabolites. Future research should leverage in silico modeling to predict the binding affinity of Hydroxytyrosol 4-Sulfate with various protein targets, including enzymes and transcription factors. Molecular docking simulations could help prioritize experimental validation of the downstream effectors discussed in section 7.1.

Furthermore, computational chemistry can be used to design novel analogs of Hydroxytyrosol 4-Sulfate. By modifying its chemical structure, it may be possible to create derivatives with enhanced biological activity, improved metabolic stability, or better pharmacokinetic properties. For example, modeling could explore modifications that increase resistance to desulfation while preserving or enhancing the ability to interact with key biological targets. This approach could lead to the development of new, patentable chemical entities with significant therapeutic potential.

Long-Term In Vivo Studies and Clinical Trial Design for Efficacy and Safety Assessment

Pharmacokinetic studies in both animals and humans consistently show that after oral intake of hydroxytyrosol or olive oil, the concentrations of its sulfated metabolites in plasma are significantly higher than that of the free form. In some human trials, hydroxytyrosol sulfate (B86663) has been identified as the predominant metabolite circulating in the bloodstream. This fundamental observation has profound implications for the design of future clinical trials.

Current and past trials have focused on administering hydroxytyrosol and measuring clinical endpoints, but often without detailed pharmacokinetic profiling of its metabolites. Future long-term studies must be designed to:

Quantify the plasma concentrations of Hydroxytyrosol 4-Sulfate and other major metabolites at multiple time points.

Correlate the concentration of these specific metabolites (e.g., Cmax, AUC) with the observed physiological effects and clinical outcomes.

Use this data to determine whether Hydroxytyrosol 4-Sulfate itself can serve as a key biomarker of efficacy.

This shift in focus from the parent compound to its primary, active metabolites is crucial for establishing a definitive link between consumption and health benefits and for understanding inter-individual variability in response.

Nutrigenomic and Epigenetic Investigations of Hydroxytyrosol 4-Sulfate in Chronic Diseases

Nutrigenomics and epigenetics are emerging fields that explore how dietary components influence gene expression and long-term health without altering the DNA sequence itself. Bioactive compounds like hydroxytyrosol are known to be potent epigenetic modulators. Studies have shown that the parent compound can induce widespread changes in DNA methylation. For example, in colorectal cancer cells, hydroxytyrosol treatment altered the methylation status of thousands of CpG sites, leading to the decreased expression of the endothelin receptor type A gene (EDNRA), a potential molecular target.

Crucially, direct evidence is emerging that sulfated metabolites are also epigenetically active. One study demonstrated that hydroxytyrosol-3-O-sulfate can upregulate the expression of let-7, a family of microRNAs that act as master regulators of gene expression. This finding provides a direct link between a major metabolite of hydroxytyrosol and a key epigenetic mechanism.

Future research should expand on these findings by investigating the specific effects of Hydroxytyrosol 4-Sulfate on the epigenome. This includes:

DNA Methylation: Assessing whether the metabolite directly influences the activity of DNA methyltransferases (DNMTs).

Histone Modification: Investigating its impact on histone acetyltransferases (HATs) and deacetylases (HDACs).

Non-coding RNA: Profiling changes in microRNA and long non-coding RNA expression in response to treatment with the purified metabolite.

Understanding how Hydroxytyrosol 4-Sulfate epigenetically regulates genes involved in inflammation, metabolism, and cellular aging will provide deeper insights into its role in the prevention and management of chronic diseases.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using human-derived samples in Hydroxy Tyrosol studies?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with explicit data anonymization plans (e.g., coded identifiers). Training in data protection (GDPR/HIPAA) is mandatory for all personnel. Risk assessments must address potential biases in participant selection (e.g., exclusion criteria based on comorbidities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.